1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine

Medicinal Chemistry HIV-1 Capsid Inhibitors Conformational Analysis

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 334973-26-1, C9H10N4) is a heterocyclic building block featuring a 1,2,3-triazole core substituted at the N1 position with a methyl group and at the C4 position with a phenyl ring. This specific substitution pattern yields a conformationally distinct molecule with a dihedral angle of 38.80(2)° between the phenyl and triazole rings, as confirmed by single-crystal X-ray diffraction.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
Cat. No. B12827813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C(=C(N=N1)C2=CC=CC=C2)N
InChIInChI=1S/C9H10N4/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,10H2,1H3
InChIKeyLEPYVKAYTJYHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine: Procurement-Ready Triazole Scaffold for HIV-1 Capsid Inhibitor Development


1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 334973-26-1, C9H10N4) is a heterocyclic building block featuring a 1,2,3-triazole core substituted at the N1 position with a methyl group and at the C4 position with a phenyl ring [1]. This specific substitution pattern yields a conformationally distinct molecule with a dihedral angle of 38.80(2)° between the phenyl and triazole rings, as confirmed by single-crystal X-ray diffraction [1]. This aminotriazole serves as a critical synthetic intermediate and key pharmacophore in the design of HIV-1 Capsid (CA) protein inhibitors [2].

Why Generic Triazole Amines Cannot Substitute for 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine in HIV-1 Capsid Inhibitor Design


Generic substitution of 1,2,3-triazole amines is not feasible due to the profound impact of N1 and C4 substituents on molecular conformation and subsequent biological activity. The N1-methyl group in this compound is crucial for defining the dihedral angle between the phenyl and triazole rings, a key determinant of binding affinity in HIV-1 capsid inhibitor scaffolds [1]. Analogs lacking this methyl group, such as 4-phenyl-1H-1,2,3-triazol-5-amine, exhibit altered conformational preferences and reduced potency in downstream antiviral applications [2]. The specific N1-methyl-4-phenyl substitution pattern is a validated feature in the design of potent HIV-1 CA inhibitors like PF-74, making this precise building block essential for replicating published structure-activity relationships [2].

Quantitative Differentiation of 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine vs. Closest Analogs


Conformational Restriction: Dihedral Angle as a Key Differentiator from Non-Methylated Analogs

The N1-methyl group in 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine imposes a specific conformational restriction on the molecule, as evidenced by X-ray crystallography. The dihedral angle between the phenyl and triazole rings is measured at 38.80(2)° [1]. In contrast, the non-methylated analog, 4-phenyl-1H-1,2,3-triazol-5-amine, lacks this steric constraint and is expected to exhibit a different, more flexible conformational ensemble. This defined geometry is critical for optimal interaction with the HIV-1 capsid protein binding pocket in inhibitor design [2].

Medicinal Chemistry HIV-1 Capsid Inhibitors Conformational Analysis

Antiviral Activity: Potency in HIV-1 Capsid Inhibitor Series

While the parent compound 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine is primarily an intermediate, its direct utility is demonstrated through the activity of a closely related derivative in an HIV-1 capsid inhibitor series. Compound 6a-9, which incorporates the 4-phenyl-1H-1,2,3-triazole pharmacophore, exhibited an EC50 of 3.13 μM against HIV-1 in TZM-bl cells [1]. This activity is contingent on the specific 4-phenyl substitution pattern present in the target building block.

Antiviral HIV-1 Capsid Protein

COX-1 Inhibition: Selectivity Profile of a Structurally Related Triazole Derivative

A structurally related compound, 4-(5-methyl-4-phenyl-1H-1,2,3-triazol-1-yl)benzenamine (compound 18), which shares the 5-methyl-4-phenyl-1H-1,2,3-triazole core, was identified as a potent and selective COX-1 inhibitor with an IC50 of 15 μM [1]. This activity was selective over COX-2, demonstrating the potential of this specific triazole scaffold for developing isoform-selective inhibitors.

COX-1 Inhibitor Inflammation Pharmacophore

Recommended Research & Industrial Applications for 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine


HIV-1 Capsid Inhibitor Lead Optimization

Use as a key building block to synthesize novel 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives for HIV-1 capsid inhibitor development, following established SAR from PF-74-based scaffolds [1]. The N1-methyl group is essential for achieving the correct dihedral angle for optimal binding.

Selective COX-1 Inhibitor Design

Employ as a core pharmacophore for designing selective COX-1 inhibitors, leveraging the validated activity of the 5-methyl-4-phenyl-1H-1,2,3-triazole scaffold in related compounds [1].

Conformational Studies in Medicinal Chemistry

Utilize as a model compound to study the influence of N1-methyl substitution on triazole-phenyl dihedral angles and its impact on target binding, as characterized by X-ray crystallography [1].

Synthesis of Advanced Triazole-Based Ligands

Apply as a versatile intermediate for generating triazole-based ligands for metal coordination and catalysis, where the specific substitution pattern influences binding geometry and catalytic activity [2].

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